molecular formula C8H9BrFN B14230642 (5-(Bromomethyl)-2-fluorophenyl)methanamine CAS No. 771573-10-5

(5-(Bromomethyl)-2-fluorophenyl)methanamine

Cat. No.: B14230642
CAS No.: 771573-10-5
M. Wt: 218.07 g/mol
InChI Key: OKNXWTJIWVDNLQ-UHFFFAOYSA-N
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Description

(5-(Bromomethyl)-2-fluorophenyl)methanamine is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenyl ring, with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Bromomethyl)-2-fluorophenyl)methanamine typically involves the bromination of a precursor compound, followed by amination. One common method is as follows:

    Bromination: The precursor compound, 2-fluorotoluene, is subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces a bromomethyl group at the para position relative to the fluorine atom.

    Amination: The brominated intermediate is then treated with ammonia or an amine source under suitable conditions to replace the bromine atom with an amine group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Bromomethyl)-2-fluorophenyl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, thiols, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, thiols, and primary or secondary amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include hydroxymethyl, thiomethyl, or aminomethyl derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

(5-(Bromomethyl)-2-fluorophenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(Bromomethyl)-2-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-(Chloromethyl)-2-fluorophenyl)methanamine: Similar structure but with a chlorine atom instead of bromine.

    (5-(Bromomethyl)-2-chlorophenyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.

    (5-(Bromomethyl)-2-methylphenyl)methanamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

(5-(Bromomethyl)-2-fluorophenyl)methanamine is unique due to the presence of both bromomethyl and fluorine groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and specificity in various applications.

Properties

CAS No.

771573-10-5

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

[5-(bromomethyl)-2-fluorophenyl]methanamine

InChI

InChI=1S/C8H9BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4-5,11H2

InChI Key

OKNXWTJIWVDNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)CN)F

Origin of Product

United States

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